![molecular formula C4HClF8 B1349372 1-Chloro-4H-octafluorobutane CAS No. 423-31-4](/img/structure/B1349372.png)
1-Chloro-4H-octafluorobutane
Overview
Description
1-Chloro-4H-octafluorobutane is a fluorinated organic compound with the molecular formula C4HClF8. It is a member of the perfluorinated compounds family, known for their unique chemical properties and applications in various fields.
Preparation Methods
The synthesis of 1-Chloro-4H-octafluorobutane typically involves the fluorination of chlorinated butane derivatives. One common method includes the reaction of 1-chlorobutane with elemental fluorine under controlled conditions. Industrial production often employs high-pressure and high-temperature reactors to ensure complete fluorination and high yield.
Chemical Reactions Analysis
1-Chloro-4H-octafluorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various fluorinated butane derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1-Chloro-4H-octafluorobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and inertness.
Industry: It is used in the production of fluoropolymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1-Chloro-4H-octafluorobutane exerts its effects is primarily through its interaction with other molecules. Its high electronegativity and stability allow it to form strong bonds with other atoms, making it a valuable compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which it is used .
Comparison with Similar Compounds
1-Chloro-4H-octafluorobutane can be compared with other similar compounds such as:
1,1,2,2,3,3,4,4-Octafluorobutane: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
Octafluoro-1,4-diiodobutane: Contains iodine atoms instead of chlorine, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, providing a balance of reactivity and stability that is valuable in various scientific and industrial applications.
Biological Activity
1-Chloro-4H-octafluorobutane (CAS No. 423-31-4) is a fluorinated organic compound with significant chemical properties and potential biological activities. This article reviews the available literature regarding its biological activity, including its effects on human health, environmental implications, and potential applications in scientific research.
This compound has the molecular formula and is characterized by its high fluorine content, which influences its reactivity and interactions with biological systems. Key physical properties include:
Property | Value |
---|---|
Boiling Point | 50-52 °C |
Density | 1.607 g/cm³ |
Molecular Weight | 202.03 g/mol |
Toxicological Profile
The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory tract irritation upon exposure . These findings necessitate caution when handling the compound in laboratory settings.
Key Toxicological Findings:
- Skin Irritation: Classified as Category 2 (Causes skin irritation).
- Eye Irritation: Classified as Category 2A (Causes serious eye irritation).
- Respiratory Irritation: Classified as Category 3 (May cause respiratory irritation).
Environmental Impact
The environmental persistence of fluorinated compounds like this compound raises concerns regarding their potential bioaccumulation and toxicity to aquatic life. Studies on perfluoroalkyl substances (PFAS), which share similar characteristics, have shown adverse effects on wildlife and ecosystems .
Case Studies and Research Findings
While detailed case studies specifically focusing on this compound are scarce, several studies on related compounds provide insights into its potential biological activity:
- Fluorinated Compounds in Cancer Research:
- Toxicity Assessments:
- Environmental Case Studies:
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMVWNQEVYZFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075245 | |
Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423-31-4 | |
Record name | Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 423-31-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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